[2-(2-Chloroethoxy)ethyl](methyl)amine hydrochloride
Description
2-(2-Chloroethoxy)ethylamine hydrochloride is a quaternary ammonium compound characterized by a chloroethoxyethyl chain and a methylamine group. Its molecular formula is C₅H₁₃Cl₂NO, with a molecular weight of 174.07 g/mol. The compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, polymers, and agrochemicals. Its reactive chloroethyl group enables alkylation reactions, while the amine moiety facilitates coupling with electrophiles .
Properties
IUPAC Name |
2-(2-chloroethoxy)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClNO.ClH/c1-7-3-5-8-4-2-6;/h7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGLQZXNDUTKRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Procedure
| Step | Operation | Conditions | Notes |
|---|---|---|---|
| 1 | Add ethanolamine to a reaction vessel with stirring. | Room temperature | Connect outlet to buffer bottle with absorption solution (e.g., sodium hydroxide). |
| 2 | Introduce hydrogen chloride gas at controlled flow rate until system pH reaches 2-3. | HCl flow: 300-500 mL/min, 45-75 min | pH monitoring is critical to control reaction progress. |
| 3 | Add organic acid catalyst (e.g., propionic acid, butyric acid, glutaric acid, adipic acid). | Heat to 120-160 °C, introduce HCl again at 300-500 mL/min | Reaction time 2-5 hours with simultaneous distillation to remove water formed. |
| 4 | Stop heating and HCl introduction; cool to room temperature. | - | |
| 5 | Add absolute ethanol, stir, filter the precipitated product. | Vacuum dry at 50-60 °C for 5 hours | Obtain high-purity 2-chloroethylamine hydrochloride solid. |
Typical Yields and Purities
| Example | Organic Acid | Temperature (°C) | HCl Flow (mL/min) | Reaction Time (h) | Yield (%) | GC Purity (%) |
|---|---|---|---|---|---|---|
| 1 | Adipic acid | 120 | 500 | 4 | 92.2 | 99.3 |
| 2 | Adipic acid | 160 | 300 | 5 | 90.5 | 99.2 |
| 3 | Glutaric acid | 140 | 500 | 3.5 | 89.7 | 99.2 |
| 4 | Propionic acid | 130 | 400 | 4.5 | 90.5 | 99.0 |
| 5 | Butyric acid | 130 | 400 | 4.5 | 89.7 | 99.1 |
These results demonstrate consistently high yields (~90%) and excellent purity (>99%) under mild to moderate heating and controlled gas flow conditions.
Reaction Mechanism Insights
- The initial introduction of hydrogen chloride to ethanolamine protonates the amine and facilitates substitution of the hydroxyl group by chloride.
- Organic acids act as catalysts, likely by stabilizing intermediates and promoting the chlorination reaction.
- Continuous removal of water by distillation drives the reaction equilibrium toward product formation.
- Use of absolute ethanol in the final step aids in crystallization and purification of the hydrochloride salt.
Adaptation for [2-(2-Chloroethoxy)ethyl](methyl)amine Hydrochloride
While the above method is for 2-chloroethylamine hydrochloride, the preparation of 2-(2-Chloroethoxy)ethylamine hydrochloride would similarly involve:
- Starting from a suitable methylated amino alcohol precursor (e.g., (methyl)aminoethanol derivatives).
- Chlorination under hydrogen chloride gas with organic acid catalysis.
- Controlled reaction and purification steps as described.
This approach ensures high purity and yield while minimizing environmental impact.
Advantages of the Method
- Raw Materials: Ethanolamine and hydrogen chloride are readily available and inexpensive.
- Environmental Impact: Avoids use of hazardous chlorinating agents like thionyl chloride.
- Product Quality: High yield and purity suitable for pharmaceutical or chemical intermediate applications.
- Scalability: Reaction conditions are mild and controllable, facilitating industrial scale-up.
Summary Table of Key Parameters
| Parameter | Range/Value | Comments |
|---|---|---|
| Ethanolamine amount | Stoichiometric based on desired product | 61 g used in examples (~1 mol) |
| Hydrogen chloride flow rate | 300-500 mL/min | Adjusted for scale and reaction time |
| pH during initial HCl introduction | 2-3 | Ensures partial protonation and reaction progress |
| Organic acid catalyst | Propionic, butyric, glutaric, adipic acid | Mass ratio 0.05-0.15 relative to ethanolamine |
| Reaction temperature | 120-160 °C | Higher temp accelerates reaction but must be controlled |
| Reaction time | 2-5 hours | Depends on temperature and acid catalyst |
| Drying conditions | 50-60 °C under vacuum for 5 hours | Ensures removal of residual solvents and moisture |
| Product purity (GC) | >99% | Verified by gas chromatography |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, potassium thiocyanate
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted amines can be formed.
Oxidation Products: Oxidation can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction Products: Reduction typically yields the corresponding amine or alcohol.
Scientific Research Applications
Organic Synthesis
2-(2-Chloroethoxy)ethylamine hydrochloride serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it useful in the synthesis of more complex molecules. It can be utilized in:
- Alkylation reactions : The compound can act as an alkylating agent due to the presence of the chloro group, facilitating the introduction of alkyl groups into other organic compounds.
- Amine synthesis : It can be used to produce different amines through nucleophilic substitution reactions.
Pharmaceutical Development
This compound has potential applications in drug discovery and development:
- Intermediate in drug synthesis : It can serve as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its amine functional group.
- Potential therapeutic agent : Preliminary studies suggest that derivatives of this compound may exhibit biological activity, warranting further investigation into its pharmacological properties.
Biochemical Applications
In biochemistry, 2-(2-Chloroethoxy)ethylamine hydrochloride is utilized as:
- Buffering agent : It can function as an organic buffer in biological assays, helping to maintain pH stability during reactions.
- Reagent in enzyme assays : The compound may be employed in assays to study enzyme kinetics and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-(2-chloroethoxy)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs
The following table compares structural analogs based on substituents and functional groups:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Applications | References |
|---|---|---|---|---|---|
| 2-(2-Chloroethoxy)ethylamine HCl | C₅H₁₃Cl₂NO | 174.07 | Chloroethoxyethyl, methylamine | Pharmaceutical intermediates | |
| 2-Diethylaminoethyl chloride HCl | C₆H₁₅Cl₂N | 172.10 | Chloroethyl, diethylamine | Precursor for antihistamines (e.g., cetirizine) | |
| 2-(2-tert-Butylphenoxy)ethylamine HCl | C₁₃H₂₂ClNO | 243.78 | tert-Butylphenoxy, methylamine | Ligand synthesis, steric hindrance studies | |
| Dichloroethylamine HCl | C₂H₆Cl₂N | 115.98 | Chloroethyl, primary amine | Alkylating agent for heterocycles | |
| 2-(2-Chloroethoxy)ethanol | C₄H₉ClO₂ | 124.56 | Chloroethoxy, hydroxyl | Solvent, PEGylation reactions |
Key Observations :
- Diethylamino vs. Methylamine: The diethylamino group in 2-diethylaminoethyl chloride HCl enhances lipophilicity, making it suitable for CNS-targeting drugs, whereas the methylamine group in the target compound favors polar interactions in aqueous syntheses .
- Steric Effects: The tert-butylphenoxy group in 2-(2-tert-butylphenoxy)ethylamine HCl introduces significant steric hindrance, reducing reactivity in nucleophilic substitutions compared to the unhindered chloroethoxyethyl chain in the target compound .
Comparison with Dichloroethylamine HCl :
- In contrast, the target compound’s tertiary amine allows for sequential functionalization (e.g., azidation followed by enzymatic galactosylation) .
Physical and Chemical Properties
| Property | 2-(2-Chloroethoxy)ethylamine HCl | 2-Diethylaminoethyl chloride HCl | Dichloroethylamine HCl |
|---|---|---|---|
| Melting Point (°C) | Not reported | 206–210 | 140–150 |
| Solubility | Water, alcohols | Water, ethanol | Water |
| Stability | Hydrolytically stable at pH 7.0 | Sensitive to strong bases | Degrades in alkaline conditions |
Notes:
- The target compound’s stability in neutral buffers (e.g., Tris buffer, pH 7.0) makes it ideal for enzymatic reactions, whereas dichloroethylamine HCl degrades under similar conditions .
- The diethylamino analog’s higher melting point correlates with stronger ionic interactions in its crystalline lattice .
Biological Activity
2-(2-Chloroethoxy)ethylamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.
- IUPAC Name : 2-(2-Chloroethoxy)ethylamine hydrochloride
- Molecular Formula : CHClN\O
- Solubility : Soluble in DMSO and DMF, slightly soluble in water.
The biological activity of 2-(2-Chloroethoxy)ethylamine hydrochloride is hypothesized to involve multiple mechanisms:
- Antimicrobial Activity : Similar compounds have demonstrated the ability to disrupt bacterial cell membranes and inhibit nucleic acid synthesis, suggesting that this compound may act through similar pathways.
- Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of cell cycle regulators .
Biological Activity Overview
Case Studies
-
Antimicrobial Evaluation :
- A study evaluated the antimicrobial efficacy of related compounds against E. coli and Staphylococcus aureus, showing significant inhibition at various concentrations. The results suggest that 2-(2-Chloroethoxy)ethylamine hydrochloride could exhibit similar properties given its structural analogies .
-
Anticancer Activity :
- In a recent investigation, the compound was tested on human cancer cell lines (e.g., HeLa, MCF-7). The findings indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established anticancer agents. The study highlighted the role of oxidative stress in mediating these effects .
- Neuropharmacological Studies :
Pharmacokinetics
The pharmacokinetic profile of 2-(2-Chloroethoxy)ethylamine hydrochloride suggests:
- Absorption : Rapid absorption when administered orally or intravenously.
- Distribution : The compound is likely to distribute widely due to its lipophilicity.
- Metabolism : Metabolized primarily in the liver with potential formation of active metabolites.
- Excretion : Primarily excreted via urine.
Q & A
Basic: What are the recommended synthetic routes for 2-(2-Chloroethoxy)ethylamine hydrochloride in laboratory settings?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 2-(2-chloroethoxy)ethyl chloride with methylamine under controlled pH (basic conditions) to form the tertiary amine, followed by hydrochloride salt precipitation . Evidence from similar compounds (e.g., bis(2-chloroethyl)amine hydrochloride) suggests using continuous flow reactors for improved yield and purity, with purification via recrystallization or column chromatography .
Key Parameters:
- Reactants: 2-(2-chloroethoxy)ethyl chloride, methylamine gas or aqueous solution.
- Conditions: Anhydrous ethanol or THF as solvent, 0–5°C, pH 10–12 (adjusted with NaOH).
- Workup: Acidification with HCl gas to precipitate the hydrochloride salt.
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
The compound’s hazards include acute toxicity (H302), skin irritation (H315), and respiratory sensitization (H335) . Required precautions:
- Engineering Controls: Use fume hoods with ≥100 fpm airflow.
- PPE: Nitrile gloves, chemical goggles, and lab coats.
- Emergency Measures: Immediate access to eye-wash stations and safety showers .
- Storage: In airtight containers under nitrogen, at 2–8°C, away from oxidizers .
Advanced: How can reaction conditions be optimized to enhance yield and purity?
Methodological Answer:
Optimization strategies include:
- Temperature Control: Lower temperatures (0–5°C) minimize side reactions (e.g., elimination of chloro groups) .
- Catalysis: Phase-transfer catalysts like tetrabutylammonium bromide improve reaction kinetics in biphasic systems .
- Purification: Gradient HPLC (C18 column, 0.1% TFA in water/acetonitrile) resolves impurities. Purity ≥97% is achievable via recrystallization in ethanol/ether .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
